Cas no 1079656-95-3 ((1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine)
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethylamine
- 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
- (R)-1-(4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL)ETHAN-1-AMINE
- FYARORXHFRMUIC-UHFFFAOYSA-N
- NE53803
- 1-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine
- (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine
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- MDL: MFCD06761980
- Inchi: 1S/C9H9F4N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3
- InChI Key: FYARORXHFRMUIC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C(F)(F)F)C(C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 192
- Topological Polar Surface Area: 26
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1931770-1g |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine |
1079656-95-3 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1931770-5g |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine |
1079656-95-3 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1931770-10g |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine |
1079656-95-3 | 10g |
$3929.0 | 2023-09-17 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0033-100MG |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
1079656-95-3 | 95% | 100MG |
¥ 1,306.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0033-250MG |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
1079656-95-3 | 95% | 250MG |
¥ 2,085.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0033-500MG |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
1079656-95-3 | 95% | 500MG |
¥ 3,471.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0033-1G |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
1079656-95-3 | 95% | 1g |
¥ 5,207.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0033-5G |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
1079656-95-3 | 95% | 5g |
¥ 15,622.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0033-10G |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
1079656-95-3 | 95% | 10g |
¥ 26,037.00 | 2023-04-07 | |
| Enamine | EN300-1931770-0.05g |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine |
1079656-95-3 | 0.05g |
$768.0 | 2023-09-17 |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine Suppliers
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine
Chemical Profile of (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine (CAS No. 1079656-95-3)
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine, identified by its CAS number 1079656-95-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a chiral center and fluoro-substituted aromatic rings, which are known for their enhanced metabolic stability and improved binding affinity in biological targets. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The presence of a fluoro group at the para position relative to the trifluoromethyl substituent on the aromatic ring is a key feature that contributes to the unique pharmacological properties of this compound. Fluoro groups are widely recognized in medicinal chemistry for their ability to modulate the electronic properties of molecules, thereby influencing their interactions with biological receptors. In particular, the electron-withdrawing nature of the trifluoromethyl group enhances the lipophilicity of the molecule, which is often beneficial for crossing biological membranes and achieving effective drug delivery.
Recent studies have highlighted the importance of chiral molecules in pharmaceutical development. The (R)-enantiomer of (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine has shown distinct biological activities compared to its (S)-counterpart, underscoring the significance of stereochemistry in drug design. This enantiomer has been investigated for its potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The precise three-dimensional arrangement of atoms in this molecule allows for selective binding to specific biological targets, which is crucial for minimizing side effects and maximizing therapeutic efficacy.
The synthesis of (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine involves multi-step organic transformations that require careful optimization to ensure high yield and enantioselectivity. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemical outcome during key reaction steps. The introduction of the fluoro group is typically achieved through fluorination reactions, which can be performed using various fluorinating agents under controlled conditions. The trifluoromethyl group is often incorporated via cross-coupling reactions or direct functionalization methods, depending on the synthetic strategy employed.
In terms of pharmacological activity, preliminary studies have suggested that (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine may exhibit properties relevant to central nervous system (CNS) disorders. The combination of a fluoro-substituted aromatic ring and an amine moiety provides a framework that can interact with various neurotransmitter receptors, including those involved in mood regulation and cognitive function. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
The compound's structural motif also aligns with current trends in drug discovery, where molecules with multiple fluorine atoms are being explored for their enhanced bioavailability and prolonged half-life. The trifluoromethyl group, in particular, has been shown to improve metabolic stability by resisting oxidative degradation pathways that typically affect hydrocarbon-based molecules. This characteristic makes (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine a valuable building block for designing novel therapeutics with improved pharmacokinetic profiles.
Advanced computational methods, such as molecular docking and quantum mechanical calculations, have been employed to predict the binding interactions of this compound with biological targets. These studies have provided insights into how the fluoro and trifluoromethyl groups influence binding affinity and selectivity. By leveraging computational tools, researchers can optimize the structure of (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine to enhance its pharmacological properties before conducting expensive experimental validations.
The potential applications of this compound extend beyond CNS disorders. Its unique structural features make it a versatile scaffold for developing drugs targeting other physiological pathways, such as inflammation and pain management. Additionally, the presence of both fluoro and trifluoromethyl substituents suggests that it may exhibit broad-spectrum activity due to its ability to interact with multiple types of biological receptors.
In conclusion, (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine (CAS No. 1079656-95-3) represents an intriguing molecule with significant potential in pharmaceutical research. Its structural characteristics, including chiral centers and fluoro-substituted aromatic rings, contribute to its unique pharmacological profile. Ongoing studies aim to fully characterize its biological activities and explore its therapeutic applications in various disease areas. As research continues, this compound may emerge as a key intermediate or lead molecule in the development of next-generation drugs.
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